molecular formula C21H21N3O5 B2939290 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034256-44-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2939290
CAS No.: 2034256-44-3
M. Wt: 395.415
InChI Key: RPPCHNPBWSAGPC-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide (CAS# 2034256-44-3) is an oxalamide-based research compound with a molecular formula of C21H21N3O5 and a molecular weight of 395.4 g/mol . This chemical features a hybrid structure incorporating a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 1-methyl-1H-indole group, and a central oxalamide linker with a hydroxyethyl spacer. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets. Scientific literature indicates that derivatives containing this core have been investigated as potent inhibitors of key enzymes, such as PARP1, a well-established target in oncology for DNA repair mechanisms . Furthermore, similar N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) molecular frameworks have been the subject of structure-directing optimization programs to develop selective inhibitors for therapeutic targets like receptor tyrosine kinase-like orphan receptor 1 (ROR1) in cancer therapy . The presence of the indole moiety further suggests potential for diverse biological interactions. This compound is supplied for non-human research applications only and is intended for use by qualified laboratory researchers. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-24-7-6-13-10-14(2-4-16(13)24)17(25)12-22-20(26)21(27)23-15-3-5-18-19(11-15)29-9-8-28-18/h2-7,10-11,17,25H,8-9,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPCHNPBWSAGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. Its molecular formula is C26H32N4O4C_{26}H_{32}N_{4}O_{4} with a molecular weight of 464.6 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₄
Molecular Weight464.6 g/mol
CAS Number921893-64-3

Biological Activity Overview

Preliminary studies indicate that compounds containing the benzo[b][1,4]dioxin structure often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been investigated through various assays.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies have shown that it has an IC50 value in the micromolar range against HeLa and U87 cell lines. The mechanism of action appears to involve apoptosis induction and disruption of cellular homeostasis.

Table: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa93.7Apoptosis induction
U8797.1Disruption of cellular homeostasis

The proposed mechanism of action for this compound involves:

  • Inhibition of Proliferation : The compound interferes with cell cycle progression.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress and subsequent cell death.

Case Studies

A notable study focused on the compound's effect on cancerous cells compared to normal cells. The results indicated that while the compound effectively induced apoptosis in cancer cells, it exhibited lower toxicity towards normal cells.

Case Study Findings

In a study involving various concentrations (up to 300 µM), it was observed that:

  • Cancer Cells : Significant increase in early and late apoptosis.
  • Normal Cells : Minimal cytotoxic effects were noted.

Comparison with Similar Compounds

Substituent Diversity

  • Hydroxyethyl-Indole vs. Pyrazole/Thiophene/Furan: The target compound’s 2-hydroxy-2-(1-methylindol-5-yl)ethyl group distinguishes it from analogs with pyrazole (), thiophene (), or furan substituents. The hydroxyl group may enhance polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs .
  • Indole Positional Isomerism : The target’s indole substitution at the 5-position contrasts with the 3-position indole in . This difference could influence binding to targets like serotonin receptors, where substituent position critically affects activity .

Molecular Weight and Complexity

  • In contrast, the furan-thiophene analog () has a moderate weight (414.4 g/mol), balancing complexity and solubility .

Functional Group Contributions

  • Hydroxyl Groups : Present in the target and , hydroxyl groups improve water solubility but may increase susceptibility to oxidative metabolism.
  • Sulfonyl Group () : Introduces strong electron-withdrawing effects, which could modulate enzyme inhibition profiles .

Hypothetical Pharmacological Implications

While activity data are unavailable, structural trends suggest:

  • The target’s hydroxyethyl-indole group may favor interactions with indole-binding sites (e.g., tryptophan hydroxylase or 5-HT receptors).
  • Compounds with bulkier substituents (e.g., ) might exhibit prolonged half-lives but reduced absorption.
  • The methylthio group in could confer advantages in CNS-targeted applications due to increased lipophilicity .

Q & A

Basic: What are the recommended synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine core via reductive amination of 6-amino-1,4-benzodioxane derivatives, using NaBH(OAc)₃ or catalytic hydrogenation .
  • Step 2: Functionalize the indole moiety by introducing a hydroxyethyl group via Grignard addition to 1-methyl-1H-indole-5-carbaldehyde, followed by oxidation-reduction cycles to achieve stereochemical control .
  • Step 3: Couple the two intermediates via oxalamide linkage using EDCI/HOBt-mediated amidation, ensuring stoichiometric equivalence to minimize byproducts .
    Key Validation: Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) and confirm purity via ¹H-NMR (DMSO-d₆, 500 MHz) .

Advanced: How can computational modeling optimize the compound’s binding affinity to serotonin receptors?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A/5-HT₆ receptors. Focus on the oxalamide linker’s hydrogen-bonding potential and the indole moiety’s π-π stacking with receptor aromatic residues .
  • MD Simulations: Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) to identify critical residues for affinity enhancement .
  • SAR Analysis: Compare with analogs (e.g., N1-(benzodioxinyl)-N2-(hydroxyindolyl)oxalamides) to validate computational predictions experimentally via radioligand displacement assays .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • ¹H/¹³C-NMR: Assign protons and carbons using 2D experiments (COSY, HSQC, HMBC). Key signals include the benzodioxin ring’s singlet (δ 4.2–4.5 ppm, -OCH₂O-) and indole NH (δ 10.8–11.2 ppm) .
  • HRMS: Confirm molecular formula via ESI-HRMS (positive mode), targeting [M+H]+ with <2 ppm error.
  • FT-IR: Identify oxalamide C=O stretches (1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Advanced: How to resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure via UV-Vis at λ_max (e.g., 280 nm for indole absorption) .
  • Thermodynamic Analysis: Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity (δD, δP, δH). Address discrepancies by accounting for polymorphic forms (e.g., anhydrous vs. hydrate) via PXRD .
  • Validation: Cross-check with HPLC-ELSD to quantify undissolved particulates in saturated solutions .

Basic: What in vitro assays are suitable for preliminary neuroactivity screening?

Methodological Answer:

  • Receptor Binding: Use radiolabeled [³H]-LSD or [³H]-5-HT in competitive binding assays with transfected HEK-293 cells expressing human 5-HT receptors. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Functional Assays: Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in response to receptor activation. Normalize data to reference agonists (e.g., serotonin) .

Advanced: How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Exclude the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA at 0, 1, 7, and 14 days .
  • Kinetic Modeling: Apply Arrhenius equation to predict shelf-life at 25°C. Identify major degradation products (e.g., hydrolyzed oxalamide) via LC-MSⁿ .
  • Protocol Optimization: Use DOE (Design of Experiments) to assess interactions between pH, temperature, and excipients in formulation .

Basic: How to validate synthetic yield discrepancies between batch and flow chemistry?

Methodological Answer:

  • Batch Process: Optimize reaction time and temperature in round-bottom flasks (yields typically 60–70% due to mixing inefficiencies).
  • Flow Chemistry: Use microreactors (e.g., Corning AFR) with precise temperature control (ΔT ±1°C) and residence time adjustment (10–30 min). Compare yields via gravimetric analysis and ANOVA (p<0.05) .
  • Troubleshooting: Check for clogging or inhomogeneous mixing in flow systems using inline IR spectroscopy .

Advanced: What mechanistic insights can be gained from isotope-labeling studies?

Methodological Answer:

  • ²H/¹³C-Labeling: Synthesize deuterated analogs at the hydroxyethyl group (e.g., C-D bonds) to study metabolic stability via human liver microsomes. Quantify metabolites via LC-MS/MS .
  • Kinetic Isotope Effects (KIE): Compare kₐ/Kₑ for labeled vs. unlabeled compounds in enzymatic assays (e.g., CYP450 isoforms) to identify rate-limiting steps .
  • Applications: Use ¹⁵N-labeled oxalamide to track protein binding via NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Basic: What are the critical parameters for scaling up synthesis from mg to gram scale?

Methodological Answer:

  • Solvent Selection: Replace DMF with EtOAc/water biphasic systems to simplify workup.
  • Catalyst Loading: Optimize Pd/C or Ni catalysts for hydrogenation steps (5–10 mol% for gram-scale).
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates .

Advanced: How to integrate multi-omics data for mechanistic toxicology studies?

Methodological Answer:

  • Transcriptomics: Use RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) in HepG2 cells treated with the compound. Validate via qRT-PCR .
  • Proteomics: Perform TMT-labeled LC-MS/MS to quantify protein expression changes (e.g., CYP3A4 induction).
  • Metabolomics: Apply ¹H-NMR or GC-MS to profile endogenous metabolites (e.g., glutathione depletion) .
  • Integration: Use systems biology tools (Cytoscape, MetaboAnalyst) to map cross-omics interactions and prioritize biomarkers .

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